5'-bromo-1'-butyl-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
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Overview
Description
5’-bromo-1’-butyl-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound, with its unique structure, holds significant potential for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-bromo-1’-butyl-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole core . Subsequent bromination and butylation steps introduce the bromo and butyl groups, respectively. The hydroxy group is then introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5’-bromo-1’-butyl-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while substitution of the bromo group with an amine forms an amino derivative.
Scientific Research Applications
5’-bromo-1’-butyl-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5’-bromo-1’-butyl-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-bromoindole: A simpler indole derivative with only a bromo group attached.
1-butylindole: An indole derivative with a butyl group but lacking the hydroxy and bromo groups.
Uniqueness
5’-bromo-1’-butyl-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromo, butyl, and hydroxy groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H19BrN2O2 |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
5-bromo-1-butyl-3-hydroxy-3-(1H-indol-3-yl)indol-2-one |
InChI |
InChI=1S/C20H19BrN2O2/c1-2-3-10-23-18-9-8-13(21)11-15(18)20(25,19(23)24)16-12-22-17-7-5-4-6-14(16)17/h4-9,11-12,22,25H,2-3,10H2,1H3 |
InChI Key |
HJUZQYJAKLVYKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(C3=CNC4=CC=CC=C43)O |
Origin of Product |
United States |
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